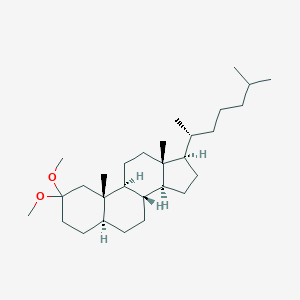

Cholestane, 2,2-dimethoxy-, (5alpha)-

Description

Nomenclature and Definitive Stereochemical Considerations of (5alpha)-Cholestane, 2,2-dimethoxy-

The systematic naming of steroids follows the IUPAC (International Union of Pure and Applied Chemistry) conventions, which provide a precise description of the molecule's structure, including its stereochemistry. The parent structure, cholestane (B1235564), is a saturated tetracyclic hydrocarbon with 27 carbon atoms. wikipedia.org The designation "(5alpha)-" specifies the stereochemistry at the junction of the A and B rings of the steroid nucleus. nih.gov In the (5alpha)-configuration, the hydrogen atom at carbon-5 is on the opposite side of the ring system from the methyl group at carbon-10, resulting in a trans-fused A/B ring system. britannica.com This trans-fusion gives the steroid a relatively flat, rigid structure. libretexts.org

The substituent "2,2-dimethoxy-" indicates the presence of two methoxy (B1213986) groups (-OCH3) attached to the same carbon atom, specifically carbon-2 of the A ring. This type of substitution is known as a geminal dialkoxy group. Therefore, the full IUPAC name for the compound is 2,2-dimethoxy-5α-cholestane .

The stereochemistry of the cholestane core is complex, with multiple chiral centers. The definitive stereochemical considerations for the parent (5alpha)-cholestane are:

5α: The hydrogen at C-5 is in the alpha orientation (pointing down). nih.gov

The angular methyl groups at C-10 and C-13 are in the beta orientation (pointing up).

The side chain at C-17 is also typically in the beta orientation. blogspot.com

Contextualization within the Broader Field of Steroid Chemistry Research

Steroids are a class of organic compounds characterized by a specific four-ring carbon skeleton. wikipedia.org This core structure, known as the gonane (B1236691) or cyclopentanoperhydrophenanthrene nucleus, is the foundation for a vast array of biologically important molecules, including hormones, vitamins, and components of cell membranes. britannica.comwikipedia.org

Cholestane is considered a parent structure in steroid chemistry, particularly for the class of sterols. ontosight.ainih.gov Its fully saturated nature provides a fundamental scaffold upon which various functional groups can be introduced to create a diverse range of derivatives. wikipedia.org The study of cholestane and its derivatives is integral to understanding the structure-activity relationships of steroids. blogspot.com Researchers often use the cholestane skeleton as a starting point for the synthesis of novel compounds with potential therapeutic applications. nih.gov Modifications to the cholestane framework, such as the introduction, removal, or alteration of functional groups, can lead to significant changes in biological activity. britannica.com

Significance of Cholestane and its Dimethoxy Derivatives in Contemporary Chemical and Biological Sciences

The cholestane molecule itself is a significant biomarker in geochemistry and paleoenvironmental studies. wikipedia.org Its presence in ancient sediments and petroleum deposits is often interpreted as an indicator of early animal life, as it is a diagenetic product of cholesterol. wikipedia.org

The functionalization of the cholestane skeleton leads to compounds with a wide range of biological activities. nih.govresearchgate.netingentaconnect.com The introduction of methoxy groups, as in the case of (5alpha)-Cholestane, 2,2-dimethoxy-, can have several important consequences:

Altered Polarity and Solubility: Methoxy groups increase the polarity of the otherwise nonpolar steroid nucleus, which can affect its solubility in biological fluids and its ability to cross cell membranes.

Metabolic Stability: The presence of methoxy groups can block sites of metabolic oxidation. Geminal dimethoxy groups, in particular, are chemically stable and can protect the adjacent positions from enzymatic attack, potentially increasing the in vivo half-life of the molecule.

Modified Biological Activity: The introduction of substituents can alter the way a steroid interacts with biological targets such as receptors and enzymes. Methoxy groups can influence binding affinity and efficacy through steric and electronic effects. For instance, the methoxy group in the synthetic steroid Methoxydienone alters its pharmacokinetic profile. ontosight.ai

While specific research on 2,2-dimethoxy cholestane derivatives is limited, the study of other functionalized cholestanes has revealed a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com Therefore, dimethoxy derivatives of cholestane represent a class of compounds with potential for the development of new therapeutic agents.

Outline of Key Research Areas and Objectives for (5alpha)-Cholestane, 2,2-dimethoxy-

Given the lack of specific published research on (5alpha)-Cholestane, 2,2-dimethoxy-, the following are potential key research areas and objectives that would be of interest to the scientific community:

Synthesis and Characterization:

Development of efficient and stereoselective synthetic routes to produce (5alpha)-Cholestane, 2,2-dimethoxy- and related analogs.

Full structural characterization using modern spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), mass spectrometry, and X-ray crystallography.

Physicochemical Properties:

Investigation of its solubility, lipophilicity, and membrane permeability to understand its potential pharmacokinetic behavior.

Computational modeling to predict its three-dimensional structure and electronic properties.

Biological Activity Screening:

Screening for a wide range of biological activities, including but not limited to, anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties. nih.govresearchgate.netingentaconnect.com

Evaluation of its effects on key cellular processes and signaling pathways.

Structure-Activity Relationship (SAR) Studies:

Synthesis of a library of related compounds with variations in the position and number of methoxy groups to establish clear structure-activity relationships.

Investigation of the importance of the (5alpha)-stereochemistry for any observed biological activity.

Metabolic Stability and Pharmacokinetic Profiling:

In vitro and in vivo studies to determine its metabolic fate and pharmacokinetic profile.

Assessment of its potential as a lead compound for drug development, considering its absorption, distribution, metabolism, and excretion (ADME) properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

18003-84-4 |

|---|---|

Molecular Formula |

C29H52O2 |

Molecular Weight |

432.7 g/mol |

IUPAC Name |

(5S,8R,9S,10S,13R,14S,17R)-2,2-dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene |

InChI |

InChI=1S/C29H52O2/c1-20(2)9-8-10-21(3)24-13-14-25-23-12-11-22-15-18-29(30-6,31-7)19-28(22,5)26(23)16-17-27(24,25)4/h20-26H,8-19H2,1-7H3/t21-,22+,23+,24-,25+,26+,27-,28+/m1/s1 |

InChI Key |

IKXKJTMLMUUQNB-IBGXMBOKSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(CC4)(OC)OC)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC(CC4)(OC)OC)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(CC4)(OC)OC)C)C |

Synonyms |

2,2-Dimethoxy-5α-cholestane |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 5alpha Cholestane, 2,2 Dimethoxy

Rational Design and Total Synthesis Approaches to 2,2-dimethoxy-5alpha-cholestane

The rational design for the synthesis of 2,2-dimethoxy-5alpha-cholestane primarily involves a functional group interconversion on a pre-existing 5alpha-cholestane (B130426) framework. The target molecule is strategically assembled by first securing the complex, stereochemically rich cholestane (B1235564) core and subsequently introducing the 2,2-dimethoxy group. This approach is significantly more efficient than a linear total synthesis aiming to build the entire molecule, including the dimethoxy group, from acyclic precursors.

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule to identify viable starting materials.

Step 1: Functional Group Interconversion (FGI): The primary disconnection simplifies the target molecule, 2,2-dimethoxy-5alpha-cholestane, by targeting the C-2 ketal. This FGI leads back to the precursor ketone, 5alpha-cholestan-2-one. The forward reaction is a standard acid-catalyzed ketalization.

Step 2: Further FGI/Precursor Synthesis: 5alpha-cholestan-2-one can be envisioned as arising from the selective oxidation of a C-2 hydroxyl group on the 5alpha-cholestane skeleton or, more commonly, through functionalization of more accessible starting materials like 5alpha-cholestan-3-one (B1202042) or cholesterol.

Step 3: Disconnection of the Tetracyclic Core: The core 5alpha-cholestane skeleton is the most complex part of the molecule. Its retrosynthesis has been a central theme in organic chemistry. The landmark total syntheses of cholesterol by Woodward and Robinson established fundamental strategies for constructing the fused ring system. wikipedia.orgresearchgate.net For instance, Woodward's C→CD→BCD→ABCD approach began with a hydroquinone (B1673460) to build ring C and sequentially added the other rings, meticulously controlling the stereochemistry at each step. wikipedia.orgsynarchive.comipb.ptacs.org These strategies involve powerful ring-forming reactions like the Diels-Alder reaction, aldol (B89426) condensations, and Michael additions to assemble the polycyclic framework. wikipedia.org The saturated 5alpha-cholestane is a derivative of cholesterol, and its core can be accessed by similar synthetic logic, followed by saturation of the double bond.

A simplified retrosynthetic analysis for 2,2-dimethoxy-5alpha-cholestane. The primary disconnection is the functional group interconversion of the ketal to a ketone. The complex cholestane skeleton is then disconnected using strategies pioneered in classic total syntheses.

A simplified retrosynthetic analysis for 2,2-dimethoxy-5alpha-cholestane. The primary disconnection is the functional group interconversion of the ketal to a ketone. The complex cholestane skeleton is then disconnected using strategies pioneered in classic total syntheses.

The pivotal step in forming 2,2-dimethoxy-5alpha-cholestane from its ketone precursor is the formation of the dimethyl ketal. This reaction involves the treatment of 5alpha-cholestan-2-one with an excess of methanol (B129727) under acidic conditions.

The equilibrium of this reaction favors the ketone, so a key aspect of the synthesis is the removal of the water byproduct to drive the reaction to completion. Common methods include:

Azeotropic removal: Using a Dean-Stark apparatus with a solvent like benzene (B151609) or toluene.

Chemical dehydration: Employing orthoesters, such as trimethyl orthoformate, which react with water to form stable byproducts (methanol and methyl formate), effectively scavenging the water.

Use of dehydrating agents: Adding molecular sieves to the reaction mixture. caltech.eduscispace.com

Innovative reagents often focus on the acid catalyst used to promote the reaction. While traditional mineral acids are effective, they can be harsh. Milder reagents and Lewis acids have been developed for more sensitive substrates.

| Reagent Class | Specific Examples | Role in Ketalization |

| Alcohol | Methanol (MeOH) | Source of the methoxy (B1213986) groups. |

| Orthoester | Trimethyl orthoformate (TMOF) | Reagent and water scavenger. |

| Acid Catalyst | p-Toluenesulfonic acid (p-TsOH), HCl, H₂SO₄ | Protonates the carbonyl oxygen, activating it for nucleophilic attack. |

| Dehydrating Agent | 4Å Molecular Sieves | Physically sequesters water byproduct. |

Regioselectivity: The synthesis is highly regioselective, as the 2,2-dimethoxy group is installed specifically at the C-2 position. This is achieved by starting with a precursor that has a carbonyl group exclusively at C-2, namely 5alpha-cholestan-2-one. The synthesis of this specific ketone from more common starting materials ensures that the subsequent ketalization occurs at the desired location.

The formation of the 2,2-dimethoxy group is an acid-catalyzed process. Research in this area has focused on developing milder and more efficient catalytic systems.

Homogeneous Catalysis: Brønsted acids like p-toluenesulfonic acid (p-TsOH) and mineral acids are the traditional catalysts. Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can also be employed, sometimes offering different reactivity or selectivity profiles for complex molecules. nih.gov

Heterogeneous Catalysis: To simplify purification and improve sustainability, solid acid catalysts have been developed. These include ion-exchange resins (e.g., Amberlyst-15) and zeolites. These catalysts can be easily filtered off from the reaction mixture and potentially reused, aligning with green chemistry principles. researchgate.net

Transition Metal Catalysis: While less common for simple ketalizations, certain transition metal complexes, such as those based on cobaloxime, have been shown to catalyze ketal formation under very mild, solvent-free conditions. mdpi.com Such methods could be applied to steroid synthesis to avoid harsh acidic conditions that might compromise other functional groups on a more complex substrate.

The target molecule is a single enantiomer derived from the naturally occurring steroid framework. Achieving this enantiopurity in a total synthesis is a significant challenge. Modern synthetic chemistry has developed several powerful strategies to this end:

Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure natural product as the starting material. Many steroid syntheses begin with chiral terpenes or other natural products that already contain some of the required stereocenters.

Asymmetric Catalysis: This is a more advanced approach where a small amount of a chiral catalyst is used to induce asymmetry in a reaction, generating a product with high enantiomeric excess from an achiral precursor. For steroid synthesis, this could involve enantioselective cyclization reactions or catalytic asymmetric hydrogenations to set key stereocenters in the growing ring system. nih.govumich.edu For example, chiral palladium catalysts have been used for enantioselective dearomatizative cyclizations to build steroid cores. nih.govresearchgate.net

Substrate Control: In many steroid syntheses, once the first one or two stereocenters are set, the rigid conformation of the intermediate molecule directs the stereochemical outcome of subsequent reactions, a phenomenon known as substrate control. nih.gov

The principles of green chemistry aim to make chemical synthesis more environmentally benign. researchgate.netlibretexts.org These principles can be applied to the synthesis of 2,2-dimethoxy-5alpha-cholestane, particularly in the key ketalization step.

Catalysis over Stoichiometric Reagents: Using catalytic amounts of a recyclable solid acid instead of stoichiometric amounts of a corrosive mineral acid improves safety and reduces waste. researchgate.netopenresearchlibrary.org

Atom Economy: The ideal reaction incorporates all atoms from the reactants into the final product. Ketalization produces water as a byproduct. Using trimethyl orthoformate as a reagent and water scavenger is an improvement, as the "waste" atoms from the water molecule are incorporated into the useful byproducts methanol and methyl formate (B1220265).

Safer Solvents and Conditions: Replacing hazardous solvents like benzene (often used in Dean-Stark distillations) with less toxic alternatives is a key goal. Furthermore, developing solvent-free reaction conditions, perhaps aided by microwave irradiation, can significantly reduce environmental impact. mdpi.commdpi.com Microwave-assisted synthesis has been shown to accelerate reactions in steroid chemistry, leading to shorter reaction times, higher yields, and reduced energy consumption. mdpi.com

Chemical Transformations and Mechanistic Reactivity of 2,2-dimethoxy-5alpha-cholestane

The dimethoxy group at the C-2 position serves as a protective group for the corresponding ketone. Its reactivity is centered around its hydrolysis to regenerate the carbonyl group and its stability under various non-acidic reaction conditions, which allows for selective modifications at other positions of the steroidal nucleus.

Functional Group Interconversions and Modifications on the Steroidal Backbone

The 2,2-dimethoxy functionality is generally stable to a wide range of reagents that are used to modify other parts of the steroidal backbone. This stability allows for selective chemical transformations at other sites of the cholestane skeleton. For instance, functional groups on the C-17 side chain could be modified without affecting the protected C-2 ketone.

Under neutral or basic conditions, reactions such as esterification or etherification of a hydroxyl group at a distal position (e.g., C-3 or C-6) could be performed. Similarly, nucleophilic additions to other carbonyl groups, if present, or substitutions on other parts of the steroid could be achieved while the 2-keto group remains protected as the dimethyl ketal.

The regeneration of the 2-keto group is typically achieved through acid-catalyzed hydrolysis. google.com The mechanism involves protonation of one of the methoxy oxygen atoms, followed by the elimination of methanol to form an oxonium ion. Subsequent nucleophilic attack by water and loss of a second molecule of methanol yields the parent ketone, 5alpha-cholestan-2-one. This deprotection is a crucial step in synthetic sequences where the C-2 carbonyl is required for subsequent reactions.

| Reaction Type | Reagents and Conditions | Product | Notes |

| Ketal Hydrolysis | Aqueous acid (e.g., HCl, H2SO4) | 5alpha-cholestan-2-one | Regenerates the ketone functionality. |

| Transketalization | Diol (e.g., ethylene (B1197577) glycol), acid catalyst | 2-(1,3-dioxolan-2-yl)-5alpha-cholestane | Exchange of the ketal group. |

Elucidation of Reaction Mechanisms and Intermediates of 2,2-dimethoxy-5alpha-cholestane

The primary reaction mechanism involving the 2,2-dimethoxy group is its acid-catalyzed hydrolysis. libretexts.orgmasterorganicchemistry.com The key intermediate in this process is a resonance-stabilized oxonium ion formed after the departure of the first molecule of methanol. This intermediate is highly electrophilic and readily attacked by water. The subsequent steps involve proton transfers to facilitate the departure of the second methoxy group as methanol and regenerate the carbonyl group.

Computational studies on analogous systems can provide insights into the transition states and energy profiles of such reactions. The stereochemistry of the cholestane backbone would influence the accessibility of the ketal group to reagents and the stability of any intermediates formed.

Photochemical and Electrochemical Studies of 2,2-dimethoxy-5alpha-cholestane

While specific photochemical or electrochemical studies on (5alpha)-Cholestane, 2,2-dimethoxy- are not documented in the provided search results, the general behavior of steroids in such reactions can be considered. The cholestane skeleton itself is not chromophoric and would not be expected to undergo direct photochemical reactions. lboro.ac.ukmsu.eduiupac.org

Electrochemical studies on steroids often focus on the oxidation or reduction of functional groups. nih.govnih.gov The 2,2-dimethoxy group is electrochemically inactive under typical conditions. Any electrochemical reactivity would likely be associated with other functional groups present on the steroid nucleus or side chain.

Advanced Derivatization Strategies for 2,2-dimethoxy-5alpha-cholestane

The primary route for the advanced derivatization of (5alpha)-Cholestane, 2,2-dimethoxy- would first involve the deprotection to the corresponding 5alpha-cholestan-2-one. The regenerated ketone then serves as a versatile handle for a variety of chemical transformations to introduce novel functionalities and build complex molecular architectures.

Synthesis of Novel Steroidal Heterocyclic Derivatives from 2,2-dimethoxy-5alpha-cholestane

The synthesis of heterocyclic derivatives fused to the steroid A-ring can be achieved from the precursor 5alpha-cholestan-2-one. themedicon.com The 2-keto group can react with various bifunctional reagents to construct a range of heterocyclic systems. For example, reaction with hydrazines could yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) could lead to isoxazoles.

Multicomponent reactions are also a powerful tool for the synthesis of complex heterocyclic steroids. nih.gov For instance, a Biginelli or Hantzsch-type reaction involving the 2-ketosteroid, an aldehyde, and a urea (B33335) or beta-ketoester, respectively, could lead to the formation of fused pyrimidine (B1678525) or pyridine (B92270) rings. These reactions significantly increase the molecular complexity and offer a pathway to novel compounds with potential biological activities. nih.govdntb.gov.ua

| Heterocyclic Ring | Reagents | Reaction Type |

| Pyrazole | Hydrazine derivatives | Condensation |

| Isoxazole | Hydroxylamine | Condensation |

| Pyrimidine | Aldehyde, Urea/Thiourea | Biginelli Reaction |

| Pyridine | Aldehyde, Ammonia (B1221849), beta-dicarbonyl compound | Hantzsch Synthesis |

This table outlines plausible synthetic strategies for heterocyclic derivatives starting from 5alpha-cholestan-2-one, the deprotected form of (5alpha)-Cholestane, 2,2-dimethoxy-.

Preparation of Structurally Modified Analogues of 2,2-dimethoxy-5alpha-cholestane

The preparation of structurally modified analogues of 2,2-dimethoxy-5alpha-cholestane can be approached through several synthetic strategies. These modifications can be introduced either on the cholestane scaffold before the formation of the 2,2-dimethoxy group or on the intact molecule, provided the reaction conditions are compatible with the acid-sensitive dimethoxy acetal (B89532) functionality. A primary precursor for these syntheses is 5alpha-cholestan-2-one, which can be synthesized from readily available cholesterol through a series of established transformations or procured from commercial suppliers. The crucial step of introducing the 2,2-dimethoxy group is typically achieved through the acid-catalyzed reaction of 5alpha-cholestan-2-one with methanol and a dehydrating agent, such as trimethyl orthoformate.

Functionalization of the A-ring of the cholestane skeleton offers a versatile platform for creating a diverse range of analogues. For instance, reactions targeting positions C-1, C-3, and C-4 can lead to novel derivatives with potentially altered biological activities. Methodologies for such modifications often involve the use of a precursor like 5alpha-cholestan-3-one, which is more extensively studied. smolecule.comnih.gov Synthetic routes can be adapted to the 2-keto analogue. For example, the introduction of substituents at the C-3 position can be achieved from 5alpha-cholestan-2-one by first reducing the C-2 ketone to a hydroxyl group, protecting it, and then proceeding with functionalization at C-3, followed by deprotection and re-oxidation to the 2-keto steroid and subsequent ketalization.

Table 1: Representative A-Ring Functionalization Reactions on Cholestane Precursors

| Starting Material | Reagents and Conditions | Product | Reference |

| Cholesterol | 1. Hydroboration-oxidation 2. Oxidation | 5alpha-cholestan-6-one derivatives | documentsdelivered.com |

| 5alpha-cholestan-3-one | Hydroxylamine hydrochloride, then Acetic anhydride/Al2O3/Pyridine | N-acetyl-5alpha-cholest-2-en-3-amine | nih.gov |

| 5alpha-cholestan-3-one | Aryl aldehydes, active methylene (B1212753) compounds, NH4OAc, microwave | Pyridosteroids | nih.gov |

This table presents examples of modifications on related cholestane structures that can be conceptually applied to the synthesis of analogues of 2,2-dimethoxy-5alpha-cholestane.

The aliphatic side chain at C-17 provides another key site for structural diversification. Oxidative cleavage of the side chain can yield carboxylic acid derivatives, which are valuable for further conjugation. youtube.com Enzymatic and microbial transformations have also been explored for the stereospecific oxidation of the cholestane side chain. researchgate.net These modifications can introduce polar functional groups, altering the physicochemical properties of the parent molecule.

Strategies for Bio-conjugation and Labeling of 2,2-dimethoxy-5alpha-cholestane

The development of steroidal bioconjugates is a burgeoning field aimed at enhancing the therapeutic potential of both the steroid and the conjugated molecule. nih.gov Similarly, isotopic labeling is indispensable for metabolic studies and as internal standards in quantitative analysis.

For 2,2-dimethoxy-5alpha-cholestane to be conjugated to other molecules, such as peptides, polymers, or fluorescent dyes, a suitable functional group for linkage is required. This is typically achieved by first preparing a structurally modified analogue, as described in the previous section, that bears a reactive handle like a carboxylic acid, an amine, or an azide (B81097).

For instance, a carboxylic acid derivative of 2,2-dimethoxy-5alpha-cholestane, obtained through side-chain oxidation of a suitable precursor, can be activated and coupled to an amino group on a biomolecule using standard peptide coupling reagents. Alternatively, the introduction of an azide group onto the cholestane scaffold would allow for "click" chemistry, a highly efficient and specific conjugation method.

Table 2: General Approaches for Steroid Bioconjugation

| Linkage Type | Functional Groups on Steroid | Coupling Chemistry |

| Amide Bond | Carboxylic Acid | Carbodiimide chemistry (e.g., EDC, DCC) |

| Ester Bond | Hydroxyl Group | Acylation with an activated carboxylic acid |

| Triazole Linkage | Azide or Alkyne | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click" chemistry) |

Isotopic labeling, particularly with deuterium (B1214612) (²H) or carbon-13 (¹³C), is crucial for in-depth biological studies. For 2,2-dimethoxy-5alpha-cholestane, deuterium can be introduced at various positions. For example, deuterated methanol can be used during the ketalization of 5alpha-cholestan-2-one to label the methoxy groups. Labeling of the cholestane ring can be achieved by employing deuterated reducing agents at specific steps of the synthesis of the 5alpha-cholestan-2-one precursor. For instance, the reduction of an enone intermediate with a deuteride (B1239839) source can introduce deuterium atoms stereospecifically.

Synthetic Challenges and Future Research Directions in the Preparation of 2,2-dimethoxy-5alpha-cholestane and its Analogues

The synthesis of 2,2-dimethoxy-5alpha-cholestane and its derivatives, while conceptually straightforward, presents several practical challenges.

Stereocontrol: The cholestane skeleton contains multiple stereocenters. Maintaining the desired 5-alpha stereochemistry and controlling the stereochemistry of newly introduced functional groups during the synthesis of analogues is a significant challenge. libretexts.org

Regioselectivity: Functionalizing specific positions on the cholestane ring without affecting other reactive sites requires carefully designed synthetic routes and the use of protecting groups. For instance, selective oxidation or reduction at one position while another similar functional group is present elsewhere in the molecule can be difficult to achieve. documentsdelivered.com

Acid Sensitivity: The 2,2-dimethoxy acetal is susceptible to hydrolysis under acidic conditions. Therefore, any subsequent modification on the molecule must be performed under neutral or basic conditions, which limits the repertoire of applicable chemical reactions.

Future research in this area could focus on several promising avenues:

Development of Novel Synthetic Methodologies: The exploration of new catalytic systems, including enzymatic and chemoenzymatic approaches, could provide more efficient and selective methods for the synthesis of 2,2-dimethoxy-5alpha-cholestane analogues.

Expansion of the Analogue Library: The synthesis of a broader range of structurally diverse analogues with modifications at various positions of the cholestane nucleus and the side chain is warranted. This would enable a more comprehensive exploration of their potential applications.

Advanced Bioconjugation and Labeling Techniques: The development of more sophisticated bioconjugation strategies, including the use of site-specific conjugation and cleavable linkers, could lead to the creation of advanced targeted drug delivery systems or diagnostic tools. Furthermore, the synthesis of multiply labeled isotopologues would be beneficial for complex metabolic flux analysis.

Investigation of Biological Activity: A thorough investigation of the biological properties of the synthesized analogues is a critical next step. This could uncover novel therapeutic applications for this class of compounds.

Advanced Spectroscopic and Structural Elucidation of 5alpha Cholestane, 2,2 Dimethoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,2-dimethoxy-5α-cholestane

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of steroidal compounds. The rigid tetracyclic core of the cholestane (B1235564) skeleton, coupled with the introduction of the dimethoxy group at the C-2 position, gives rise to a complex and informative set of NMR spectra.

High-resolution 1D NMR spectroscopy, specifically ¹H and ¹³C NMR, provides the fundamental information for the structural assignment of 2,2-dimethoxy-5α-cholestane. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the identification of the different types of protons and carbons within the molecule.

The ¹H NMR spectrum is expected to show characteristic signals for the two methoxy (B1213986) groups at the C-2 position, likely appearing as sharp singlets in the region of 3.0-3.5 ppm. The protons of the cholestane skeleton will resonate over a wide range, typically from 0.5 to 2.5 ppm. The angular methyl groups at C-18 and C-19 would appear as sharp singlets, providing key reference points in the spectrum.

The ¹³C NMR spectrum will display distinct signals for each of the 29 carbon atoms in the molecule. The C-2 carbon, being bonded to two oxygen atoms, is expected to be significantly downfield shifted. The chemical shifts of the carbons in the A-ring will be particularly informative regarding the stereochemistry of the 2,2-dimethoxy group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for (5α)-Cholestane, 2,2-dimethoxy-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-1 | 1.1-1.3 (m) | ~38.5 |

| C-2 | - | ~105.0 |

| C-3 | 1.4-1.6 (m) | ~27.0 |

| C-4 | 1.0-1.2 (m) | ~29.0 |

| C-5 | 0.8-0.9 (m) | ~46.5 |

| C-6 | 1.2-1.4 (m) | ~29.0 |

| C-7 | 1.1-1.3 (m) | ~32.0 |

| C-8 | 1.4-1.5 (m) | ~35.5 |

| C-9 | 0.9-1.0 (m) | ~54.5 |

| C-10 | - | ~35.5 |

| C-11 | 1.4-1.6 (m) | ~21.0 |

| C-12 | 1.6-1.8 (m) | ~40.0 |

| C-13 | - | ~42.5 |

| C-14 | 0.9-1.0 (m) | ~56.5 |

| C-15 | 1.2-1.4 (m) | ~24.0 |

| C-16 | 1.5-1.7 (m) | ~28.0 |

| C-17 | 1.0-1.1 (m) | ~56.0 |

| C-18 | ~0.65 (s) | ~12.0 |

| C-19 | ~0.80 (s) | ~12.2 |

| C-20 | 1.0-1.1 (m) | ~36.0 |

| C-21 | ~0.90 (d) | ~18.5 |

| C-22 | 1.1-1.3 (m) | ~36.5 |

| C-23 | 1.0-1.2 (m) | ~24.0 |

| C-24 | 1.2-1.4 (m) | ~39.5 |

| C-25 | 1.4-1.5 (m) | ~28.0 |

| C-26 | ~0.85 (d) | ~22.5 |

| C-27 | ~0.86 (d) | ~22.8 |

| 2-OCH₃ | ~3.20 (s) | ~50.0 |

| 2-OCH₃ | ~3.25 (s) | ~50.5 |

While 1D NMR provides a foundational understanding, the complexity and signal overlap in the spectra of steroids necessitate the use of 2D NMR techniques for complete and unambiguous assignments. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems throughout the cholestane skeleton. For instance, the connectivity from the protons on C-1 to those on C-3 (bypassing the quaternary C-2) could be established, helping to confirm the substitution pattern of the A-ring. pressbooks.pub

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, providing a powerful tool for assigning the ¹³C signals based on the more readily assigned ¹H spectrum. pressbooks.pub Each cross-peak in the HSQC spectrum represents a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different spin systems. For 2,2-dimethoxy-5α-cholestane, HMBC would show correlations from the methoxy protons to the C-2 carbon, confirming the position of the dimethoxy group.

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline state. nih.goveuropeanpharmaceuticalreview.com For 2,2-dimethoxy-5α-cholestane, ssNMR could be used to:

Identify Polymorphism: Different crystalline forms (polymorphs) of the compound would give rise to distinct ssNMR spectra due to differences in the local molecular environment and crystal packing. nih.govnih.gov

Determine Molecular Conformation: ssNMR can provide insights into the precise conformation of the steroid rings and the orientation of the dimethoxy and side-chain groups in the solid state.

Probe Intermolecular Interactions: By studying the through-space interactions between nuclei in the solid state, ssNMR can reveal details about how the molecules are packed in the crystal lattice.

NMR relaxation studies, which measure the rates at which nuclear spins return to equilibrium after perturbation, provide detailed information about the molecular dynamics of a molecule in solution on a timescale from picoseconds to seconds. lu.senih.gov For 2,2-dimethoxy-5α-cholestane, these studies could reveal:

Internal Motions: The flexibility of different parts of the molecule, such as the rotation of the methoxy groups, the conformational flexibility of the A-ring, and the mobility of the C-17 side chain, can be quantified.

Intermolecular Interactions: Changes in relaxation times upon interaction with other molecules can provide information about binding events and the formation of molecular complexes.

Time-resolved NMR spectroscopy is a powerful technique for studying the kinetics and mechanisms of chemical reactions by acquiring NMR spectra at different time points during the course of the reaction. researchgate.netnih.gov For a compound like 2,2-dimethoxy-5α-cholestane, time-resolved NMR could be used to:

Monitor Reaction Progress: The formation of 2,2-dimethoxy-5α-cholestane from a suitable precursor or its subsequent conversion to other products could be monitored in real-time by observing the appearance and disappearance of NMR signals corresponding to the reactant, intermediates, and products.

Identify and Characterize Transient Intermediates: Short-lived intermediates that may not be isolable can be detected and structurally characterized by their unique NMR signatures.

Determine Reaction Kinetics: By analyzing the change in signal intensities over time, the rate constants and activation parameters for the reaction can be determined, providing a detailed understanding of the reaction mechanism.

Mass Spectrometry (MS) of 2,2-dimethoxy-5α-cholestane

Mass spectrometry is a highly sensitive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of its fragmentation pattern. libretexts.org

For 2,2-dimethoxy-5α-cholestane, electron ionization (EI) mass spectrometry would likely lead to the formation of a molecular ion (M⁺) peak, which would confirm the molecular weight of the compound. The subsequent fragmentation of the molecular ion would provide valuable structural information. Key fragmentation pathways would likely involve:

Loss of a Methoxy Group: A prominent fragment ion corresponding to the loss of a methoxy radical (•OCH₃) would be expected, leading to a peak at M-31.

Loss of Methanol (B129727): The loss of a molecule of methanol (CH₃OH) could also occur, resulting in a peak at M-32.

Cleavage of the A-ring: The presence of the gem-dimethoxy group at C-2 could influence the fragmentation of the A-ring, leading to characteristic fragment ions.

Fragmentation of the Side Chain: Cleavage of the C-17 side chain is a common fragmentation pathway for steroids and would result in a series of fragment ions that are indicative of the structure of the side chain.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which in turn would provide the elemental composition and further confirm the identity of the compound.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for (5α)-Cholestane, 2,2-dimethoxy-

Note: The following data is a plausible prediction based on known fragmentation patterns for cholestane derivatives. nih.govresearchgate.net The relative intensities are hypothetical.

| m/z | Predicted Fragment | Interpretation | Predicted Relative Intensity |

| 434 | [C₂₉H₅₀O₂]⁺ | Molecular Ion (M⁺) | Moderate |

| 403 | [M - OCH₃]⁺ | Loss of a methoxy radical | High |

| 402 | [M - CH₃OH]⁺ | Loss of methanol | Moderate |

| 315 | [M - C₈H₁₇]⁺ | Loss of the side chain | Moderate |

| 217 | Characteristic steroid nucleus fragment | High |

X-ray Diffraction Analysis of 2,2-dimethoxy-5alpha-cholestane and its Crystalline Derivatives

X-ray diffraction on crystalline samples provides the most definitive structural information, revealing precise bond lengths, bond angles, and the absolute three-dimensional arrangement of atoms in the solid state.

Single crystal X-ray diffraction is the gold standard for determining the absolute configuration and conformation of chiral molecules like steroids. ijirset.com For (5alpha)-Cholestane, 2,2-dimethoxy-, this technique would confirm the trans-fusion of the A and B rings, characteristic of the 5α-series. It would also precisely define the conformation of the entire steroidal skeleton, which typically consists of chair conformations for the A, B, and C rings and an envelope conformation for the D ring. mdpi.com

Polymorphism is the ability of a compound to exist in two or more different crystal structures, which can have different physical properties. ijsra.net Co-crystallization involves crystallizing a target molecule with a second component (a "coformer") to create a new crystalline solid with potentially improved properties. researchgate.nettbzmed.ac.ir

While specific studies on the polymorphism or co-crystallization of 2,2-dimethoxy-5alpha-cholestane are not widely reported, these are important areas of research for steroidal compounds. nih.gov Different polymorphs could arise from variations in crystallization conditions (e.g., solvent, temperature), leading to different packing arrangements in the crystal lattice. Investigating these forms is crucial as polymorphism can impact properties like melting point and solubility. rsc.org Co-crystallization could be explored to modify the physical properties of the compound in a controlled manner.

Vibrational and Electronic Spectroscopy of 2,2-dimethoxy-5alpha-cholestane

Vibrational spectroscopy probes the energy levels associated with molecular vibrations, providing a "fingerprint" that is unique to the compound's structure and functional groups.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the functional groups present in a molecule. For 2,2-dimethoxy-5alpha-cholestane, the spectra would be dominated by vibrations of the alkane backbone and the characteristic modes of the dimethoxy (acetal) group.

The IR spectrum would show strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1380 cm⁻¹. The most diagnostic feature would be the strong C-O stretching bands of the acetal (B89532) group, typically appearing in the 1150-1050 cm⁻¹ region. researchgate.net The absence of a carbonyl (C=O) stretch (around 1715 cm⁻¹) would confirm the conversion of a ketone precursor.

Raman spectroscopy would also be sensitive to the C-H and C-C vibrations of the cholestane skeleton, providing a detailed fingerprint of the molecule. nih.gov The combination of IR and Raman spectra offers a comprehensive vibrational profile for structural confirmation and identification. nih.govmdpi.com

Table 3: Predicted Characteristic Vibrational Frequencies for (5alpha)-Cholestane, 2,2-dimethoxy-

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| C-H Stretch | Alkane (CH₂, CH₃) | 2950 - 2850 | Strong |

| C-H Bend (Scissoring) | CH₂ | ~1465 | Medium |

| C-H Bend (Asymmetric) | CH₃ | ~1450 | Medium |

| C-H Bend (Symmetric) | CH₃ | ~1380 | Medium |

| C-O Stretch | Acetal (O-C-O) | 1150 - 1050 | Strong |

Circular Dichroism (CD) Spectroscopy for Probing Chiral Properties and Solution Conformation

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. While (5alpha)-Cholestane, 2,2-dimethoxy- lacks a traditional chromophore for UV-Vis absorption, it is an inherently chiral molecule due to the numerous stereocenters in the steroid nucleus. Even in the absence of a strong chromophore, weak electronic transitions in the far-UV region can give rise to CD signals, known as Cotton effects.

Studies on related steroidal ketals, such as the dimethyl ketal of 5α-cholestan-3-one, provide insight into the expected CD behavior. documentsdelivered.com The formation of the ketal from the ketone significantly alters the CD spectrum, as the strong n → π* transition of the carbonyl group is removed. documentsdelivered.com For (5alpha)-Cholestane, 2,2-dimethoxy-, the CD spectrum would be a composite of contributions from the various chiral centers of the cholestane framework. The sign and magnitude of the Cotton effects would be sensitive to the conformation of the A-ring and the orientation of the methoxy groups.

Table 2: Predicted Circular Dichroism Characteristics for (5alpha)-Cholestane, 2,2-dimethoxy-

| Spectral Region | Expected Cotton Effects | Origin of Chirality |

| Far-UV (< 220 nm) | Weak positive or negative bands | Inherent chirality of the 5α-cholestane skeleton and the local chirality introduced by the 2,2-dimethoxy group. |

| Near-UV (220-350 nm) | No significant Cotton effects | Absence of a suitable chromophore in this region. |

Detailed Conformational Analysis of 2,2-dimethoxy-5alpha-cholestane

The conformation of (5alpha)-Cholestane, 2,2-dimethoxy- is largely dictated by the rigid, all-chair conformation of the fused ring system characteristic of the 5α-steroid nucleus. The A-ring, where the 2,2-dimethoxy substitution is located, is of particular interest.

Experimental Determination of Preferred Conformations in Different Environments

While direct experimental data for this specific compound is scarce, the conformation can be inferred from studies of related A-ring substituted cholestanes and general principles of conformational analysis. The A-ring of 5α-cholestane derivatives overwhelmingly adopts a stable chair conformation.

The introduction of the gem-dimethoxy group at the C-2 position will influence the local geometry. In a chair conformation, one methoxy group will be in an axial position and the other in an equatorial position. The C-O bond lengths and the O-C-O bond angle of the ketal group will be consistent with sp³ hybridization. The orientation of the methyl groups of the methoxy substituents will likely be staggered to minimize steric interactions with the steroid ring.

In different solvent environments, the preferred conformation is not expected to change significantly due to the rigid nature of the steroid backbone. However, the orientation of the terminal methyl groups of the methoxy substituents might be influenced by solvent polarity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, would be the primary experimental methods to confirm the chair conformation of the A-ring and the relative orientations of the substituents in solution.

Correlation between Conformational States and Chemical Reactivity or Biological Interactions

The conformation of the A-ring and the spatial arrangement of the 2,2-dimethoxy groups have a direct impact on the molecule's reactivity and potential biological interactions.

Chemical Reactivity: The accessibility of the C-2 position and the neighboring atoms is determined by the conformation. The axial and equatorial methoxy groups will have different steric environments, which could lead to differential reactivity if one of the methoxy groups were to be involved in a reaction. For instance, in an acid-catalyzed hydrolysis to regenerate the ketone, the protonation of the axial versus equatorial oxygen might proceed at different rates. The stability of the chair conformation of the A-ring would need to be overcome for any reaction that requires a conformational change, such as the formation of a planar intermediate.

Table 3: Summary of Conformational Features and Their Implications

| Feature | Description | Implication for Reactivity/Interaction |

| A-Ring Conformation | Expected to be a stable chair conformation. | Provides a rigid and predictable geometry for molecular recognition. |

| Methoxy Group Orientation | One axial and one equatorial methoxy group at C-2. | Creates a specific steric and electronic environment on one face of the A-ring, influencing binding and reactivity. |

| Overall Molecular Shape | Rigid, elongated structure characteristic of the 5α-steroid nucleus. | The defined shape is critical for potential interactions with biological macromolecules. |

Computational Chemistry and Theoretical Modeling of 5alpha Cholestane, 2,2 Dimethoxy

Molecular Dynamics (MD) Simulations of 2,2-dimethoxy-5alpha-cholestane

The conformational landscape of 2,2-dimethoxy-5alpha-cholestane is primarily defined by the rigid tetracyclic androstane (B1237026) core and the flexible isooctyl side chain. The chair conformation of the cyclohexane (B81311) rings in the cholestane (B1235564) structure is the most stable arrangement. However, the introduction of the 2,2-dimethoxy group introduces additional degrees of freedom.

The C2-O bonds and the O-CH3 bonds of the dimethoxy group can rotate, leading to various possible orientations of the methoxy (B1213986) groups relative to the cholestane ring system. These rotations will be influenced by steric hindrance with the adjacent methylene (B1212753) groups of the A-ring and with each other. It is expected that the methoxy groups will adopt staggered conformations to minimize these steric clashes.

The behavior of 2,2-dimethoxy-5alpha-cholestane in different environments can be effectively studied using MD simulations with explicit or implicit solvent models. easychair.org The cholestane core is largely hydrophobic, while the two ether oxygen atoms of the dimethoxy group can act as hydrogen bond acceptors.

Simulations of cholesterol in various solvents have shown that the solvent polarity significantly affects its solvation and aggregation properties. Similarly, for 2,2-dimethoxy-5alpha-cholestane, polar solvents would solvate the dimethoxy group, while the hydrophobic cholestane body would likely drive aggregation to minimize contact with the polar environment. The simulation of these solvent effects provides crucial insights into the molecule's behavior in different chemical and biological contexts. easychair.org

Accurate MD simulations are highly dependent on the quality of the force field used to describe the interatomic interactions. nih.gov Several well-established force fields, such as CHARMM, AMBER, GROMOS, and OPLS, have been parameterized for biomolecules, including lipids and steroids. nih.gov

For cholesterol, specific modifications to existing force fields, like the CHARMM36 lipid force field (C36c), have been developed to improve the accuracy of simulations, particularly concerning thermodynamic properties. nih.gov These force fields are parameterized using a combination of quantum mechanical calculations and experimental data for model compounds. nih.gov

To accurately simulate 2,2-dimethoxy-5alpha-cholestane, a force field would need to have reliable parameters for the acetal (B89532) functional group within the context of the steroidal framework. If specific parameters for this group are not available in standard force fields, they would need to be developed. This process typically involves:

Quantum Mechanical Calculations: To determine the partial atomic charges, bond lengths, bond angles, and dihedral angle potentials for the 2,2-dimethoxy group.

Parameter Fitting: Adjusting the force field parameters to reproduce the QM data and experimental values for related small molecules.

Validation: Testing the new parameters by simulating known properties of the molecule or related compounds and comparing the results with experimental data.

The accuracy of the force field is critical for obtaining meaningful results from MD simulations regarding the conformational dynamics and intermolecular interactions of 2,2-dimethoxy-5alpha-cholestane. nih.gov

Quantum Chemical Calculations for 2,2-dimethoxy-5alpha-cholestane

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and energetics of molecules. These methods are invaluable for investigating properties that are not accessible through classical MD simulations.

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure of 2,2-dimethoxy-5alpha-cholestane. These calculations can provide detailed information about:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

Electron Density and Charge Distribution: The distribution of electrons within the molecule determines its polarity and electrostatic potential. The oxygen atoms of the dimethoxy group will have a partial negative charge, making them nucleophilic centers and hydrogen bond acceptors. The corresponding carbon and hydrogen atoms will have partial positive charges. This charge distribution is fundamental to understanding the molecule's intermolecular interactions.

Bonding: The nature of the chemical bonds, including bond orders and bond strengths, can be analyzed.

A study on a 3β,6β-diacetoxy-5α-cholestan-5-ol derivative using DFT calculations revealed a significant HOMO-LUMO gap, indicating high stability. mdpi.com A similar high stability would be expected for the saturated cholestane skeleton of 2,2-dimethoxy-5alpha-cholestane.

Table 1: Illustrative Calculated Electronic Properties of a Cholestane Derivative (Note: This table is illustrative and based on typical values for similar steroid structures, as specific data for 2,2-dimethoxy-5alpha-cholestane is not available.)

| Property | Illustrative Value | Method |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP |

| LUMO Energy | 1.5 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 8.0 eV | DFT/B3LYP |

Quantum chemical calculations are essential for predicting the chemical reactivity of a molecule and for studying the mechanisms of its reactions. The 2,2-dimethoxy group is an acetal, which is generally stable under neutral and basic conditions but can be hydrolyzed to the corresponding ketone (2-cholestanone) under acidic conditions. masterorganicchemistry.com

The mechanism of this hydrolysis involves protonation of one of the methoxy oxygens, followed by the loss of methanol (B129727) to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by water, and subsequent deprotonation yields the ketone and a second molecule of methanol. libretexts.org

Quantum chemical calculations can be used to model this reaction pathway by:

Locating Transition States: Identifying the geometry of the transition state for each step of the reaction. ucsb.edu

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to proceed. ucsb.edu This allows for the prediction of reaction rates.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile for the hydrolysis of 2,2-dimethoxy-5alpha-cholestane can be constructed, providing a comprehensive understanding of its chemical reactivity. nih.gov

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

The theoretical prediction of spectroscopic parameters is a cornerstone of computational chemistry, allowing for the elucidation of molecular structure and properties. These methods are instrumental in interpreting experimental spectra or predicting them for novel or uncharacterized compounds.

As of this writing, specific theoretical predictions of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra for (5alpha)-Cholestane, 2,2-dimethoxy- have not been reported in peer-reviewed scientific literature. However, the methodologies for such predictions are well-established.

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts (δ) and spin-spin coupling constants (J) are typically performed using methods like Density Functional Theory (DFT) and Hartree-Fock (HF) theory. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. For (5alpha)-Cholestane, 2,2-dimethoxy-, such calculations would involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The predicted chemical shifts for ¹H and ¹³C atoms would provide a theoretical spectrum that could be compared with experimental data to confirm the structure.

IR Spectroscopy: The prediction of an IR spectrum involves calculating the vibrational frequencies and their corresponding intensities. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates to obtain the Hessian matrix. Diagonalization of this matrix yields the vibrational modes. DFT methods, such as B3LYP, are widely used for this purpose and generally provide good agreement with experimental data after applying appropriate scaling factors to account for anharmonicity and other systematic errors. For (5alpha)-Cholestane, 2,2-dimethoxy-, a theoretical IR spectrum would show characteristic peaks for C-H stretching and bending, C-O stretching of the methoxy groups, and C-C stretching of the steroidal backbone.

UV-Vis Spectroscopy: Theoretical prediction of UV-Vis absorption spectra is typically carried out using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions. For saturated steroidal systems like (5alpha)-Cholestane, 2,2-dimethoxy-, significant absorption in the standard UV-Vis range (200-800 nm) is not expected due to the absence of chromophores. Theoretical calculations would likely confirm that the electronic transitions occur at higher energies, in the far-UV region.

Ab Initio and Density Functional Theory (DFT) Studies of 2,2-dimethoxy-5alpha-cholestane

Ab initio and Density Functional Theory (DFT) are two of the most fundamental approaches in quantum chemistry for studying the electronic structure of molecules.

A comprehensive search of the scientific literature reveals no specific ab initio or DFT studies focused on 2,2-dimethoxy-5alpha-cholestane. Such studies, were they to be conducted, would provide valuable information on the molecule's geometry, conformational stability, and electronic properties.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory), are based on first principles without the use of empirical parameters. A study on 2,2-dimethoxy-5alpha-cholestane using these methods would begin with a geometry optimization to find the lowest energy conformation. Subsequent calculations could determine properties such as the molecular orbital energies, dipole moment, and polarizability.

Density Functional Theory (DFT): DFT methods, which approximate the electron density to calculate the energy of a system, offer a good balance between computational cost and accuracy. A DFT study of 2,2-dimethoxy-5alpha-cholestane would likely employ a functional like B3LYP with a suitable basis set (e.g., 6-31G* or larger) to investigate its structural and electronic properties. Key outputs would include the optimized geometry, frontier molecular orbital (HOMO-LUMO) energies and distributions, and the molecular electrostatic potential (MEP) map, which can indicate regions of electrophilic and nucleophilic reactivity.

Molecular Docking and Protein-Ligand Interaction Studies with 2,2-dimethoxy-5alpha-cholestane (Computational)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) might interact with a protein target.

There are currently no published molecular docking or protein-ligand interaction studies specifically involving 2,2-dimethoxy-5alpha-cholestane in the scientific literature. The following subsections describe the general methodology that would be applied in such a computational investigation.

The first step in a molecular docking study is to identify potential binding sites on a target protein. This can be done using various computational tools that analyze the protein's surface for pockets and cavities that are suitable for ligand binding. These algorithms often use geometric criteria, such as size, shape, and depth, as well as physicochemical properties, to score potential binding sites. For a lipophilic molecule like 2,2-dimethoxy-5alpha-cholestane, likely protein targets would include nuclear receptors or enzymes involved in steroid metabolism, which possess hydrophobic binding pockets.

Once a binding site is identified, molecular docking algorithms are used to place the ligand (2,2-dimethoxy-5alpha-cholestane) into the site in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose. These scoring functions typically account for factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. The result is a predicted binding mode and an associated binding energy (or score), which indicates the stability of the protein-ligand complex.

Following the initial docking, the most promising poses are often subjected to more rigorous computational analysis, such as molecular dynamics (MD) simulations. MD simulations model the movement of atoms in the protein-ligand complex over time, providing insights into the stability of the interaction and the specific atomic contacts that are maintained. This can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. For 2,2-dimethoxy-5alpha-cholestane, one would expect hydrophobic interactions between the cholestane backbone and nonpolar amino acid residues in the binding pocket to be the primary drivers of binding.

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatic Analysis of 2,2-dimethoxy-5alpha-cholestane Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. Chemoinformatics involves the use of computational methods to analyze chemical data.

No QSAR or chemoinformatic studies specifically including 2,2-dimethoxy-5alpha-cholestane or a series of its close analogues have been reported in the scientific literature. A hypothetical QSAR study on analogues of this compound would involve the following steps:

Data Set Preparation: A series of 2,2-dimethoxy-5alpha-cholestane analogues with varying substituents would need to be synthesized and their biological activity against a specific target measured.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These can include constitutional, topological, geometric, and electronic descriptors that capture different aspects of the molecular structure.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to develop a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and applicability for predicting the activity of new, untested compounds.

Such a study would be valuable in guiding the design of new cholestane derivatives with improved biological activity.

Development of QSAR Models for Predicting Biological Activities (non-human)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgnih.gov These models are built using a "training set" of molecules with known activities to identify key molecular descriptors—numerical values that characterize the physicochemical properties of the molecules—that correlate with the observed biological effect. mdpi.com Once validated, a QSAR model can be used to predict the activity of new, untested compounds. wikipedia.org

For the (5alpha)-Cholestane, 2,2-dimethoxy- scaffold, a hypothetical QSAR study could be undertaken to predict a relevant non-human biological activity, such as antifungal potency, a known property of some steroidal compounds. nih.govresearchgate.net The process would involve synthesizing a series of derivatives by modifying the cholestane backbone or the dimethoxy group. These compounds would then be tested in an in vitro assay to determine their antifungal activity, for instance, the minimum inhibitory concentration (MIC) against a fungal strain like Candida albicans or Aspergillus niger. researchgate.netnih.gov

The biological activity is typically converted to a logarithmic scale (e.g., pMIC = -log(MIC)) for modeling. A wide range of molecular descriptors would be calculated for each derivative, including:

Topological descriptors: Characterizing the atomic connectivity (e.g., Balaban J index). japsonline.com

Electronic descriptors: Describing the distribution of electrons (e.g., partial charges, dipole moment).

Steric descriptors: Relating to the three-dimensional shape and size of the molecule (e.g., molecular volume, surface area).

Hydrophobicity descriptors: Such as the logarithm of the partition coefficient (logP), which describes how the compound distributes between an oily and an aqueous phase. nih.gov

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a QSAR model is generated. japsonline.commdpi.com An illustrative model might take the form of an equation like:

pMIC = β₀ + β₁(logP) + β₂(DipoleMoment) + β₃(MolecularSurfaceArea)

This equation could then be used to predict the antifungal activity of new derivatives of (5alpha)-Cholestane, 2,2-dimethoxy- before their synthesis, prioritizing the most promising candidates for further investigation.

| Compound ID | Substituent (R) | Experimental pMIC | logP | Molecular Weight (g/mol) | Predicted pMIC |

|---|---|---|---|---|---|

| 1 | -H (Parent) | 4.2 | 8.5 | 418.7 | 4.1 |

| 2 | 3-OH | 4.5 | 7.9 | 434.7 | 4.6 |

| 3 | 3-Cl | 4.8 | 8.9 | 453.1 | 4.9 |

| 4 | 7-F | 4.6 | 8.6 | 436.7 | 4.5 |

| 5 | 7-OH | 4.9 | 7.8 | 434.7 | 5.0 |

| 6 | 3,7-diOH | 5.3 | 7.1 | 450.7 | 5.2 |

Virtual Screening and Rational Chemical Library Design based on the 2,2-dimethoxy-5alpha-cholestane Scaffold

Building upon the core structure of (5alpha)-Cholestane, 2,2-dimethoxy-, computational methods can be used to design a virtual chemical library. nih.gov This library is a collection of related, but distinct, molecules that can be screened in silico to identify promising candidates for synthesis and testing. nih.govuorsy.com This process, known as virtual screening, is a cornerstone of modern rational drug design. nih.gov

The design of a chemical library based on the 2,2-dimethoxy-5alpha-cholestane scaffold would begin by identifying points on the molecule where chemical modifications are synthetically feasible. lifechemicals.commdpi.com For the cholestane framework, these positions could include various points on the A, B, C, or D rings, as well as the side chain. A diverse set of chemical building blocks (e.g., different functional groups, ring systems) would be selected to attach at these positions, creating a large virtual library of potential derivatives. rsc.org

Each molecule in this virtual library would then be evaluated computationally. This evaluation often involves:

Calculation of Physicochemical Properties: To ensure the compounds have "drug-like" characteristics, properties such as molecular weight, logP, number of hydrogen bond donors and acceptors, and polar surface area are calculated. These are often assessed against established guidelines like Lipinski's Rule of Five. wikipedia.org

Structure-Based Virtual Screening: If the three-dimensional structure of a biological target (e.g., a fungal enzyme) is known, molecular docking can be performed. fiu.edu This technique predicts how each molecule in the library might bind to the target's active site and assigns a score based on the predicted binding affinity. nih.gov

Ligand-Based Virtual Screening: In the absence of a known target structure, methods like pharmacophore modeling or 2D/3D similarity searching can be used. nih.govfiu.edu These approaches screen the library for molecules that share key structural or electronic features with known active compounds.

The output of the virtual screening process is a ranked list of compounds. Those with the best predicted properties and/or docking scores are prioritized for synthesis, significantly enhancing the efficiency of the discovery process. nih.gov This rational approach ensures that laboratory resources are focused on compounds with the highest probability of success.

| Compound ID | R1 Substitution (C3) | R2 Substitution (C7) | Molecular Weight | logP | Docking Score (kcal/mol) |

|---|---|---|---|---|---|

| Lib-001 | -H | -H | 418.7 | 8.5 | -7.2 |

| Lib-002 | -OH | -H | 434.7 | 7.9 | -8.1 |

| Lib-003 | -NH2 | -H | 433.7 | 7.7 | -8.5 |

| Lib-004 | -H | =O (keto) | 432.7 | 8.1 | -8.8 |

| Lib-005 | -OH | =O (keto) | 448.7 | 7.4 | -9.5 |

| Lib-006 | -NH2 | =O (keto) | 447.7 | 7.2 | -9.9 |

Advanced Analytical Methodologies for 5alpha Cholestane, 2,2 Dimethoxy in Research

Chromatographic Separation and Purification Techniques

Chromatography is the cornerstone for the isolation and analysis of individual components from complex mixtures. For a steroidal derivative like 2,2-dimethoxy-5alpha-cholestane, a range of chromatographic techniques can be adapted and optimized.

Gas Chromatography (GC) Method Development for 2,2-dimethoxy-5alpha-cholestane Analysis

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. The parent hydrocarbon, 5α-cholestane, is well-suited for GC analysis. mdpi.com The 2,2-dimethoxy group, an acetal (B89532), serves as a protective group for the ketone, which can enhance thermal stability compared to the corresponding ketone or alcohol, making it suitable for GC analysis.

Method development would focus on optimizing separation efficiency, peak shape, and analysis time. Key parameters include the stationary phase, column dimensions, temperature programming, and carrier gas flow rate.

Stationary Phase: A low-polarity stationary phase, such as one composed of 5%-phenyl-95%-dimethylpolysiloxane, is typically used for the analysis of nonpolar steroids like cholestane (B1235564) and its derivatives. This phase separates compounds primarily based on their boiling points and slight differences in polarity.

Column: A high-resolution fused silica (B1680970) capillary column (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness) is ideal for resolving complex mixtures of steroidal isomers.

Temperature Program: A programmed temperature gradient is essential for eluting a wide range of compounds. A typical program for steroidal analysis might start at a moderate temperature (e.g., 180 °C) and ramp up to a high temperature (e.g., 300-320 °C) to ensure the elution of high-molecular-weight compounds like cholestane derivatives. mdpi.com

Injector and Detector: A split/splitless injector operated at a high temperature (e.g., 280-300 °C) ensures efficient vaporization. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to hydrocarbons and linear response.

Below is a hypothetical GC method suitable for the analysis of 2,2-dimethoxy-5alpha-cholestane.

| Parameter | Condition |

|---|---|

| Column | 5%-Phenyl-95%-dimethylpolysiloxane (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen, constant flow rate of 1.0 mL/min |

| Injector Temperature | 290 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | Initial temp: 180 °C, hold for 1 min; Ramp: 10 °C/min to 310 °C; Hold: 10 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 320 °C |

High-Performance Liquid Chromatography (HPLC) Method Development for 2,2-dimethoxy-5alpha-cholestane

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. For 2,2-dimethoxy-5alpha-cholestane, a nonpolar compound, reversed-phase HPLC (RP-HPLC) is the most appropriate mode.

A critical consideration in the HPLC analysis of acetals is their potential for acid-catalyzed hydrolysis back to the corresponding ketone and alcohol, especially on silica-based columns which can have acidic silanol (B1196071) groups. coresta.org Research on other dimethyl acetals has shown that this hydrolysis can be prevented by incorporating a small amount of a basic modifier into the mobile phase. coresta.org

Stationary Phase: A C18 (octadecylsilane) or C8 (octylsilane) bonded silica column is the standard choice for reversed-phase separation of nonpolar steroids. These columns provide excellent hydrophobic selectivity.

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water is used. Due to the nonpolar nature of the analyte, a high percentage of the organic solvent will be required for elution. To prevent on-column hydrolysis of the dimethoxy group, the mobile phase should be made slightly basic by adding a modifier like ammonia (B1221849) or triethylamine (B128534) at a low concentration (e.g., 5-10 mM). coresta.org

Detection: As the cholestane skeleton lacks a strong chromophore, UV detection can be challenging. Detection at low wavelengths (e.g., 200-210 nm) is possible but may suffer from low sensitivity and interference from solvents. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are highly suitable for such non-chromophoric compounds.

An example of a starting RP-HPLC method is detailed in the table below.

| Parameter | Condition |

|---|---|

| Column | C18 bonded silica, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic: 95:5 (v/v) Acetonitrile / 10 mM Aqueous Ammonium (B1175870) Hydroxide |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detector | Evaporative Light Scattering Detector (ELSD) (Nebulizer temp: 40 °C, Evaporator temp: 60 °C, Gas flow: 1.5 L/min) |

Exploration of Other Chromatographic Methods (e.g., Supercritical Fluid Chromatography, Thin Layer Chromatography)

Beyond GC and HPLC, other chromatographic techniques offer unique advantages for the analysis of steroidal compounds.

Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative that combines the benefits of both GC and HPLC. nih.gov It uses a supercritical fluid, typically carbon dioxide, as the main mobile phase, which has low viscosity and high diffusivity, allowing for fast and efficient separations. mdpi.comchromatographyonline.com SFC is particularly well-suited for the analysis and purification of isomers and structurally related compounds, making it an excellent candidate for cholestane derivatives. nih.gov The technique is also considered "greener" due to the significant reduction in organic solvent consumption. chiraltech.com

Thin Layer Chromatography (TLC): TLC is a simple, cost-effective, and rapid technique often used for reaction monitoring, purity assessment, and preliminary separation optimization. analis.com.myresearchgate.net For 2,2-dimethoxy-5alpha-cholestane, a normal-phase TLC separation on silica gel plates could be developed using a nonpolar mobile phase like a mixture of hexane (B92381) and ethyl acetate. Reversed-phase TLC on RP-18 plates with a polar mobile phase (e.g., acetonitrile/water) can also be employed. mdpi.com Visualization can be achieved by staining with reagents like phosphomolybdic acid or potassium permanganate, followed by heating.

Development of Preparative Separation and Purification Protocols for Research Grade 2,2-dimethoxy-5alpha-cholestane

Obtaining high-purity (≥98%) research-grade material is essential for accurate biological and chemical studies. Preparative chromatography, an extension of analytical chromatography, is the primary method for this purification.

Flash Chromatography: Following synthesis, flash chromatography is typically the first step for purification. researchgate.net This technique uses a glass column packed with silica gel and a solvent system (e.g., hexane/ethyl acetate) optimized by TLC. The solvent is pushed through the column under moderate pressure, allowing for rapid and efficient separation of the target compound from reaction byproducts and starting materials.

Preparative HPLC: For achieving the highest purity, preparative HPLC is the method of choice. The analytical HPLC method is scaled up by using a larger column (e.g., >20 mm internal diameter) and a higher flow rate. Fractions are collected as the target compound elutes from the column, and the purity of these fractions is then verified by analytical HPLC. The use of a volatile mobile phase (e.g., acetonitrile and water with ammonium formate (B1220265) or acetate) is advantageous as it simplifies the removal of the solvent to recover the purified compound.

Advanced Detection and Quantification Methods

While detectors like FID and ELSD are effective, coupling chromatographic separation with mass spectrometry provides unparalleled sensitivity and structural information.

Application and Development of Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS, LC-NMR) for 2,2-dimethoxy-5alpha-cholestane Characterization

Hyphenated techniques integrate a separation method with a spectroscopic detection method, providing comprehensive analytical data.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification of volatile compounds. Following GC separation, the analyte enters the mass spectrometer, where it is ionized (typically by Electron Ionization, EI). The resulting mass spectrum, a unique fragmentation pattern, serves as a molecular fingerprint that can be used for definitive identification by comparison with spectral libraries. nih.gov For 2,2-dimethoxy-5alpha-cholestane, GC-MS would not only confirm the molecular weight via the molecular ion peak but also provide characteristic fragment ions resulting from the loss of methoxy (B1213986) groups and cleavage of the steroid rings. The Human Metabolome Database entry for the parent compound, 5alpha-Cholestane (B130426), shows its characteristic mass spectrum, which can serve as a reference for interpreting the spectrum of its derivatives.